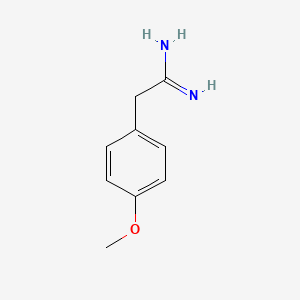
2-(4-Methoxyphenyl)ethanimidamide
Overview
Description
“2-(4-Methoxyphenyl)ethanimidamide” is a chemical compound with the empirical formula C9H13ClN2O . It has a molecular weight of 200.67 . The compound is provided in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2O.ClH/c1-12-8-4-2-7 (3-5-8)6-9 (10)11;/h2-6H,10-11H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 200.67 . The InChI code provides further information about its molecular structure .Scientific Research Applications
1. Metabolism and Toxicology
- Estrogenic Metabolites Generation : Methoxychlor, which contains 2-(4-Methoxyphenyl)ethanimidamide as a component, has been studied for its estrogenic and proestrogenic properties. It's metabolized into estrogenic products in vivo. One study found that certain methoxychlor contaminants and metabolites have active estrogenic properties, and their activities were measured using in vitro and in vivo assays (Bulger, Feil & Kupfer, 1985).
- In Vivo Metabolism : A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, revealed its metabolism in rats. The research identified various metabolites, including compounds related to this compound (Kanamori, Inoue, Iwata, Ohmae & Kishi, 2002).
2. Environmental Chemistry and Microbiology
- Reductive Dechlorination in Submerged Environments : Methoxychlor undergoes dechlorination in natural submerged environments. This process involves various environmental bacterial species, suggesting a significant role in methoxychlor’s primary dechlorination (Satsuma & Masuda, 2012).
3. Endocrine Disruption and Reproductive Health
- Early Postnatal Exposure Effects : Methoxychlor exposure in the early postnatal period can inhibit folliculogenesis and stimulate anti-Mullerian hormone production in the rat ovary. This study highlighted the effects of endocrine disruptors like Methoxychlor on ovarian development (Uzumcu, Kuhn, Marano, Armenti & Passantino, 2006).
4. Anticancer Research
- Discovery of Anticancer Agent PVHD303 : In a study focused on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, the synthesis of derivatives led to the discovery of PVHD303, a potent antiproliferative agent. PVHD303 was found to disturb microtubule formation and inhibit tumor growth in vivo (Suzuki et al., 2020).
properties
IUPAC Name |
2-(4-methoxyphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLRLGEHGWOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



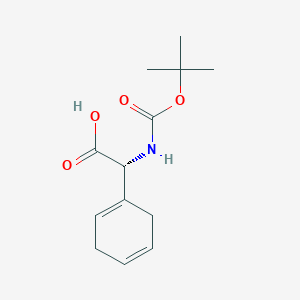

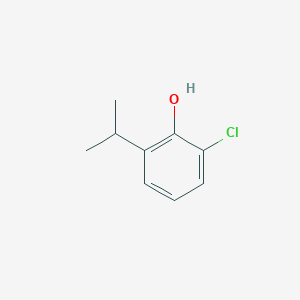
![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)
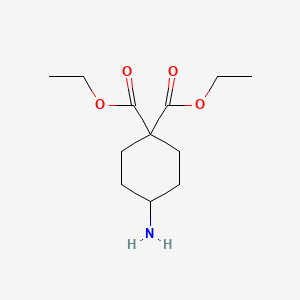

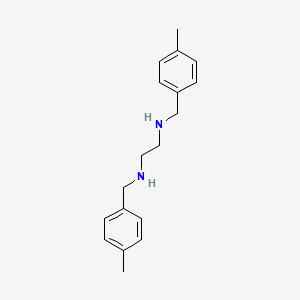


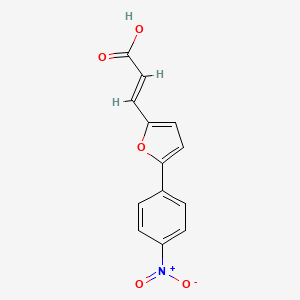
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)


